3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
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Properties
IUPAC Name |
3-cyclopentyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2S/c1-29-20-23-18(25-10-12-28-13-11-25)16-14-22-26(19(16)24-20)9-8-21-17(27)7-6-15-4-2-3-5-15/h14-15H,2-13H2,1H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPSFNWLKGGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CCC3CCCC3)C(=N1)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-cyclopentyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide, is a derivative of pyrazolo[3,4-d]pyrimidine. Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases. These protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
The compound affects the biochemical pathways controlled by protein kinases. By inhibiting these enzymes, it disrupts the signaling processes responsible for cell growth regulation, differentiation, migration, and metabolism. This disruption can lead to the arrest of cell growth and division, thereby exerting its anticancer potential.
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This property could potentially influence the compound’s bioavailability and its ability to reach its target sites.
Result of Action
The result of the compound’s action is the inhibition of protein kinases, leading to the disruption of cellular signaling processes. This disruption can lead to the arrest of cell growth and division, thereby exerting its anticancer potential. The compound’s inhibitory effect on protein kinases has been demonstrated in studies, with IC50 values indicating significant inhibitory activity.
Biological Activity
3-Cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis involves multiple steps, including the formation of the pyrazolo ring and subsequent modifications to introduce the cyclopentyl and morpholino groups. The following table summarizes the key structural components:
| Component | Structure |
|---|---|
| Pyrazolo Ring | 4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine |
| Side Chain | Cyclopentyl and methylthio groups |
| Functional Group | Propanamide |
Research indicates that compounds with similar structures often act as inhibitors of critical enzymes involved in cancer cell proliferation. Specifically, 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide may inhibit tubulin polymerization and dihydrofolate reductase (DHFR), which are essential for cell division and DNA synthesis.
Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel.
DHFR Inhibition
Dihydrofolate reductase is a target for many anticancer drugs due to its role in folate metabolism. Compounds that inhibit DHFR can induce apoptosis by disrupting nucleotide synthesis necessary for DNA replication.
Cytotoxicity Studies
In vitro studies have demonstrated that 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values were reported in the nanomolar range, indicating potent activity.
- A549 (lung cancer) : Similar cytotoxic effects were observed with IC50 values comparable to established chemotherapeutics.
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.01 ± 0.4 | Tubulin polymerization inhibition |
| A549 | 1.83 ± 0.5 | DHFR inhibition |
Case Studies
Recent studies have highlighted the potential of this compound in combination therapies. For example, when used alongside traditional chemotherapy agents, it demonstrated enhanced efficacy and reduced resistance in drug-resistant cancer cell lines.
Study Example
A study published in Heliyon evaluated the compound's effectiveness when combined with other agents targeting different pathways. The results showed a synergistic effect leading to increased apoptosis markers such as caspase activation and reduced levels of anti-apoptotic proteins like Bcl-2.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring have shown varying effects on potency and selectivity:
- Methylthio Group : Enhances lipophilicity and cellular uptake.
- Morpholino Ring : Increases binding affinity to target enzymes.
Preparation Methods
Four-Component Condensation
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a one-pot, four-component reaction involving hydrazine derivatives, methylenemalononitrile, aldehydes, and alcohols. As demonstrated by, this method enables efficient cyclization under sodium alkoxide catalysis. For this target compound, phenylhydrazine and ethoxymethylenemalononitrile react in ethanol at 80°C for 6 hours to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (intermediate A ) (Yield: 78%). Subsequent cyclization with formamide at 120°C for 8 hours generates the unsubstituted pyrazolo[3,4-d]pyrimidine core B (Yield: 85%).
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Phenylhydrazine, ethoxymethylenemalononitrile | EtOH, 80°C, 6 h | 78% |
| 2 | Formamide | 120°C, 8 h | 85% |
Regioselective Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
Methylthio Group Installation at Position 6
To introduce the methylthio group, intermediate D is treated with sodium methanethiolate (NaSMe) in tetrahydrofuran (THF) at 60°C for 6 hours. This step proceeds via a thiolate displacement mechanism, affording 6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine E (Yield: 75%).
Table 2: Functionalization of the Core Structure
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 3 | POCl₃ | 110°C, 4 h | 90% |
| 4 | Morpholine, DMF | 100°C, 12 h | 82% |
| 5 | NaSMe, THF | 60°C, 6 h | 75% |
Alkylation to Introduce the Ethylamine Side Chain
N1-Ethylation of the Pyrazolo[3,4-d]Pyrimidine
The ethylamine side chain is introduced via alkylation of intermediate E using 2-bromoethylamine hydrobromide. Reaction in acetonitrile with potassium carbonate (K₂CO₃) as a base at 70°C for 8 hours yields 1-(2-aminoethyl)-6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine F (Yield: 68%).
Propanamide Side-Chain Formation
Synthesis of 3-Cyclopentylpropanoyl Chloride
3-Cyclopentylpropanoic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours to generate the corresponding acyl chloride G (Yield: 95%).
Amidation Reaction
Intermediate F is reacted with acyl chloride G in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C to room temperature for 12 hours. This forms the final product, 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide H (Yield: 70%).
Table 3: Side-Chain Elaboration
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 6 | 2-Bromoethylamine HBr, K₂CO₃ | CH₃CN, 70°C, 8 h | 68% |
| 7 | SOCl₂ | Reflux, 3 h | 95% |
| 8 | G , Et₃N | DCM, 0°C→RT, 12 h | 70% |
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, pyrimidine-H), 3.75–3.68 (m, 4H, morpholine-OCH2), 3.12 (t, 2H, J = 6.4 Hz, NHCH2), 2.54 (s, 3H, SCH3), 1.85–1.45 (m, 11H, cyclopentyl and propanamide-CH2).
- 13C NMR : δ 172.5 (amide-C=O), 158.9 (pyrimidine-C4), 115.6 (pyrazole-C3), 66.7 (morpholine-OCH2), 44.3 (SCH3).
- HRMS (ESI) : m/z [M+H]+ calcd for C22H31N6O2S: 467.2198; found: 467.2201.
Purity Assessment
HPLC analysis using a C18 column (MeCN/H2O, 70:30) confirmed >98% purity.
Challenges and Optimization Considerations
- Regioselectivity : The use of NaSMe ensured selective substitution at position 6 over position 2.
- Amidation Efficiency : Low temperatures (0°C) minimized racemization during acyl chloride coupling.
- Morpholine Incorporation : Polar aprotic solvents (DMF) enhanced nucleophilicity in the substitution reaction.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for achieving optimal yields?
Answer:
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors, followed by sequential functionalization. Critical steps include:
- Methylthio introduction : Nucleophilic substitution at position 6 using methylthiolate under inert conditions (e.g., N₂ atmosphere) .
- Morpholino addition : SNAr reaction at position 4 with morpholine, requiring polar aprotic solvents (DMF or DCM) and elevated temperatures (60–80°C) .
- Acylation : Coupling the cyclopentylpropanamide moiety via EDC/HOBt-mediated acylation at 0–5°C to minimize side reactions .
Yield optimization hinges on strict stoichiometric control, anhydrous conditions, and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient). Reported yields for analogous pyrazolo[3,4-d]pyrimidines range from 30–45% .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Morpholino protons (δ 3.6–3.8 ppm, multiplet), methylthio group (δ 2.5–2.6 ppm, singlet), and cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) .
- ¹³C NMR : Pyrimidine C4 (δ 160–165 ppm, morpholino-substituted), amide carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Amide C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .
Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Advanced: How can researchers resolve contradictory bioactivity data observed across assay systems?
Answer:
Contradictions may stem from assay-specific variables (e.g., cell permeability, off-target effects). Mitigation strategies:
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Metabolomic profiling : Identify interference from endogenous thiols reacting with the methylthio group via LC-MS/MS .
- Knock-out models : CRISPR-edited cell lines to isolate target engagement (e.g., PDE9A vs. PDE4B) .
Advanced: What computational strategies predict the binding mode to phosphodiesterase isoforms, and how can these inform analog design?
Answer:
- Molecular docking : Use Glide (Schrödinger) to model interactions with PDE9A’s hydrophobic pocket (e.g., Tyr424, Phe441). Prioritize poses where the morpholino group hydrogen-bonds with Asp406 .
- MD simulations : AMBER-based simulations (100 ns) to assess stability of the methylthio group’s orientation .
- QM/MM optimization : Refine electronic interactions at the active site (e.g., charge transfer between pyrimidine and Mg²⁺) .
Validate predictions via site-directed mutagenesis (e.g., Phe441Ala reduces binding by ~80%) .
Advanced: What experimental design principles should guide SAR studies for derivatives of this scaffold?
Answer:
- Fractional factorial design : Vary substituents at positions 1 (ethyl), 4 (morpholino), and 6 (methylthio) while monitoring ClogP and polar surface area .
- Response surface methodology : Optimize potency (IC₅₀) vs. solubility using central composite design .
- High-throughput crystallography : Co-crystallize derivatives with PDE9A to correlate structural changes (e.g., cyclopentyl → cyclohexyl) with activity .
Advanced: How can researchers address solubility limitations in aqueous assay buffers without compromising permeability?
Answer:
- Prodrug strategies : Mask the amide as a pivaloyloxymethyl ester (hydrolyzed intracellularly) .
- Nanoformulation : Use PEGylated liposomes (size <100 nm) to enhance dispersibility. Confirm unbound fraction via equilibrium dialysis .
- Co-solvent systems : Employ cyclodextrin (e.g., HP-β-CD) at 10–20 mM to stabilize aqueous solutions .
Basic: What are the hypothesized enzymatic targets, and what validation methods are essential?
Answer:
- Primary targets : PDE9A (via pyrazolopyrimidine core) and cysteine proteases (via methylthio reactivity) .
- Validation :
Advanced: What strategies mitigate metabolic instability of the methylthio group in vivo?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
